7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid 7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 116163-01-0
VCID: VC17219416
InChI: InChI=1S/C17H21FN4O3/c1-17(2,3)22-8-11(16(24)25)13(23)10-6-12(18)15(20-14(10)22)21-5-4-9(19)7-21/h6,8-9H,4-5,7,19H2,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C17H21FN4O3
Molecular Weight: 348.4 g/mol

7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

CAS No.: 116163-01-0

Cat. No.: VC17219416

Molecular Formula: C17H21FN4O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid - 116163-01-0

Specification

CAS No. 116163-01-0
Molecular Formula C17H21FN4O3
Molecular Weight 348.4 g/mol
IUPAC Name 7-(3-aminopyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Standard InChI InChI=1S/C17H21FN4O3/c1-17(2,3)22-8-11(16(24)25)13(23)10-6-12(18)15(20-14(10)22)21-5-4-9(19)7-21/h6,8-9H,4-5,7,19H2,1-3H3,(H,24,25)
Standard InChI Key NEKSSSDVZISHLK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a 1,8-naphthyridine scaffold, a bicyclic system featuring nitrogen atoms at positions 1 and 8. Key substituents include:

  • A tert-butyl group at position 1, enhancing metabolic stability.

  • A fluoro substituent at position 6, common in antimicrobial agents for improved target binding.

  • A 3-aminopyrrolidinyl group at position 7, which may influence solubility and pharmacokinetics.

  • A carboxylic acid moiety at position 3, critical for interactions with biological targets.

The stereochemistry of the pyrrolidinyl group and the planarity of the naphthyridine ring contribute to its three-dimensional conformation, which is essential for binding to enzymes such as DNA gyrase. Computational models predict moderate hydrophilicity (logP1.8\log P \approx 1.8) due to the carboxylic acid and polar amine groups .

Synthesis and Structural Analogues

Structural Analogues

Comparative analysis reveals structural similarities to clinically relevant antibiotics (Table 1):

Compound NameCore StructureKey SubstituentsBiological Target
CiprofloxacinQuinoline1-Cyclopropyl, 6-FluoroDNA gyrase
Target Compound1,8-Naphthyridine1-tert-Butyl, 7-AminopyrrolidinylPutative enzyme/receptor
7-(3-Aminomethyl)-quinolineQuinoline7-AminomethylpyrrolidinylTopoisomerase IV

Table 1: Structural and functional comparison with fluoroquinolone analogues.

The tert-butyl group in this compound may reduce susceptibility to enzymatic degradation compared to cyclopropyl groups in ciprofloxacin.

Biological Activity and Mechanism of Action

Antibacterial Properties

Preliminary studies suggest potent activity against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa), with minimum inhibitory concentrations (MICs) ranging from 0.5–4 μg/mL. The fluoro substituent enhances DNA gyrase binding by forming hydrogen bonds with conserved serine residues (Ser83\text{Ser}^{83} in E. coli).

Pharmacokinetic Profile

  • Absorption: Moderate oral bioavailability (50%\sim 50\%) due to the carboxylic acid group.

  • Metabolism: Hepatic oxidation of the pyrrolidinyl group, yielding inactive metabolites.

  • Excretion: Renal clearance predominates, with a half-life of 3.5hours\sim 3.5 \, \text{hours}.

Applications and Industrial Relevance

Medicinal Chemistry

This compound serves as a lead structure for developing next-generation antibiotics targeting multidrug-resistant bacteria. Its unique substitution pattern may circumvent resistance mechanisms associated with classical quinolones.

Chemical Biology

Researchers utilize derivatives as fluorescent probes to study nucleic acid-protein interactions, leveraging the naphthyridine core’s planar aromaticity .

Future Directions

  • Mechanistic Studies: Elucidate interactions with bacterial topoisomerases using X-ray crystallography.

  • Derivatization: Optimize the pyrrolidinyl group to enhance blood-brain barrier penetration for CNS infections.

  • Combination Therapies: Evaluate synergy with β-lactam antibiotics against ESKAPE pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator